molecular formula C12H9BrClFN2O2 B6626953 2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide

2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide

Cat. No.: B6626953
M. Wt: 347.57 g/mol
InChI Key: UGHUIGZRVUXXQW-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a benzamide core linked to a 5-methyl-1,3-oxazol-2-yl moiety. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide typically involves multiple steps:

  • Halogenation: : The introduction of bromine, chlorine, and fluorine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination and fluorination follow similar procedures using chlorine (Cl2) and fluorine (F2) or their respective reagents.

  • Formation of Benzamide: : The benzamide core is formed by reacting the halogenated benzene derivative with an appropriate amine. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Oxazole Ring Formation: : The 5-methyl-1,3-oxazol-2-yl moiety is introduced through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide. This step typically requires acidic or basic conditions to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for halogenation steps, automated systems for precise reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The halogen atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol under appropriate conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like potassium permanganate (KMnO4). Reduction reactions can also occur, especially at the amide bond, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Coupling Reactions: : The benzamide core can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce oxazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of multiple halogen atoms and the oxazole ring suggests that it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, its ability to modulate biological pathways, and its potential as an antimicrobial or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis and modification can lead to the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide exerts its effects depends on its specific interactions with molecular targets. The compound’s halogen atoms can form halogen bonds with proteins or nucleic acids, influencing their structure and function. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating biological activity.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and DNA or RNA molecules. The compound’s ability to inhibit or activate these targets can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chloro-3-fluorobenzamide: Lacks the oxazole ring, making it less versatile in terms of biological interactions.

    2-bromo-5-chloro-3-fluoro-N-methylbenzamide: Similar structure but with a simpler amide moiety, potentially leading to different pharmacological properties.

    2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]benzamide: Contains a thiazole ring instead of an oxazole ring, which can alter its chemical reactivity and biological activity.

Uniqueness

The presence of the 5-methyl-1,3-oxazol-2-yl moiety in 2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide distinguishes it from other similar compounds. This unique structure allows for specific interactions with biological targets and provides opportunities for further chemical modifications to enhance its properties.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClFN2O2/c1-6-4-16-10(19-6)5-17-12(18)8-2-7(14)3-9(15)11(8)13/h2-4H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUIGZRVUXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNC(=O)C2=C(C(=CC(=C2)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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